molecular formula C24H23N5O2 B2858121 1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-12-1

1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2858121
CAS RN: 887455-12-1
M. Wt: 413.481
InChI Key: WPAXETPRMQSWFO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .


Molecular Structure Analysis

The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Mesoionic Purinone Analogs

Research on mesoionic purinone analogs, which are structurally related to purine-2,8-dione, has demonstrated their potential in synthesizing various compounds through hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition processes. These synthetic routes offer novel approaches to creating new molecules with potential applications in medicinal chemistry and drug design (Coburn & Taylor, 1982).

Serotonin and Dopamine Receptor Affinity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds have shown a spectrum of receptor activities, indicating their potential use in developing new therapeutic agents for psychiatric disorders such as depression and anxiety (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential antidepressant and anxiolytic-like activity. Preliminary pharmacological in vivo studies have identified compounds with significant potential in treating mood disorders, showcasing the therapeutic promise of these chemical structures (Zagórska et al., 2016).

A3 Adenosine Receptor Antagonism

Research into new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has identified potent and selective antagonists of the A3 adenosine receptor. These findings have implications for the development of drugs targeting various diseases, including inflammatory and cardiovascular diseases, where adenosine receptors play a key role (Baraldi et al., 2005).

Future Directions

The future directions in the field of imidazole research could involve the development of new drugs and therapeutic agents, given the broad range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

4,7,8-trimethyl-6-phenyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-17(2)29-20-21(25-23(29)28(16)19-12-8-5-9-13-19)26(3)24(31)27(22(20)30)15-14-18-10-6-4-7-11-18/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXETPRMQSWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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